Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, an ethyl substituent, and a hydroxyl group on the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ester group.
Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group and the ester group allows the compound to form hydrogen bonds and other interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate
- Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl cis-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. The combination of the tert-butyl ester group, the ethyl substituent, and the hydroxyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C11H21NO3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
YYLFOQRAQOJJDD-DTWKUNHWSA-N |
Isomeric SMILES |
CC[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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